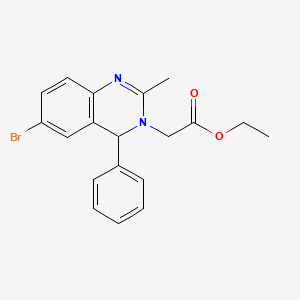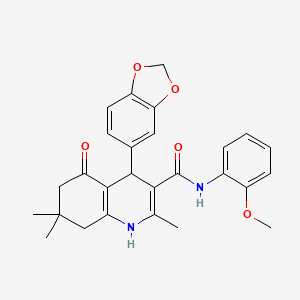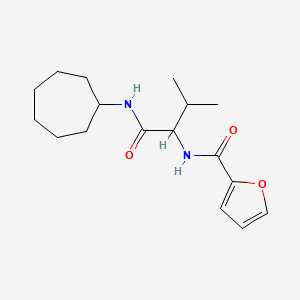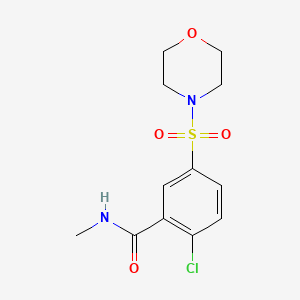![molecular formula C13H15N3O2 B5160571 N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazole derivatives, including compounds similar to N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, are known for their wide range of biological activities. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The oxadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, is a crucial pharmacophore in drug design, offering a variety of biological properties.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the construction of the 1,2,4-oxadiazole ring through cyclization reactions. A common approach includes the reaction of hydrazides with carbon disulfide in a basic medium to form 1,3,4-oxadiazol-2-thiol, followed by subsequent reactions with electrophiles to introduce various substituents and generate the desired oxadiazole derivatives (Abbasi et al., 2020). This method provides a versatile route to a wide array of oxadiazole-based compounds, allowing for the exploration of their chemical and biological properties.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including those similar to N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, is characterized by spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques confirm the presence of the oxadiazole ring and the substitution patterns on the molecule, providing insights into the compound's molecular geometry, electronic structure, and potential interaction sites for biological activity (Abbasi et al., 2020).
Propiedades
IUPAC Name |
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-3-5-10(8-9)13-15-12(18-16-13)7-6-11(17)14-2/h3-5,8H,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBPNSPLEHGMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5160519.png)
![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)


![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)

![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)


![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)
![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)